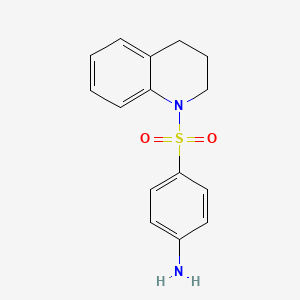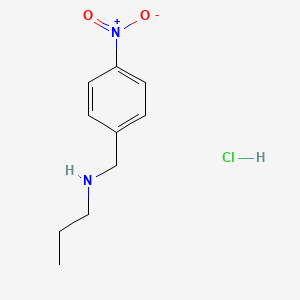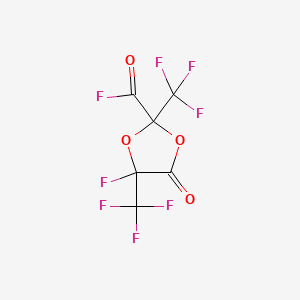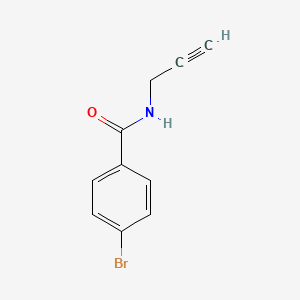
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline (DHQSA) is a heterocyclic compound that has been studied extensively for its potential applications in various scientific research fields. DHQSA has been found to possess a plethora of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Modifications
- Novel Synthesis Methods : Techniques involving lanthanide catalysts and microwave technology have been applied to synthesize various substituted 1,2-dihydroquinolines, showcasing the potential for creating diverse chemical libraries (Theoclitou & Robinson, 2002).
- Asymmetric Synthesis : Research into asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones indicates the possibility of producing these compounds with high enantioselectivity, important for chemical specificity (Liu & Lu, 2010).
- Synthesis Related to Antiviral Compounds : The synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin demonstrates the application of 4-substituted anilines in medical chemistry (Francis, Williamson, & Ward, 2004).
Chemical Structure and Analysis
- Structural Formation : Studies on the formation of the 3,4-dihydroquinolin-2-one skeleton provide insights into the structural aspects of similar compounds, relevant for understanding their chemical behavior (Dengiz & Balcı, 2013).
- Crystal Structure Analysis : Examination of related compounds, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, through crystal structure investigations and DFT studies, aids in understanding the molecular interactions and stability of these chemicals (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Potential Therapeutic Applications
- Antimicrobial Activity : Quinazolinone derivatives, closely related to 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial activity, highlighting potential applications in medicine (Habib, Hassan, & El‐Mekabaty, 2013).
- Antiproliferative Agents : 4-Anilinoquinazoline derivatives have been explored for their anti-proliferative properties, suggesting the relevance of similar structures in cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUMRFYQYBKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277979 |
Source


|
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5455-89-0 |
Source


|
| Record name | 5455-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)






![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)

